Clarithromycin Impurity L

Description

Systematic Nomenclature and CAS Registry Analysis

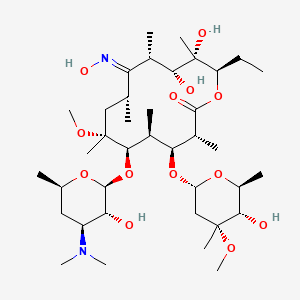

Clarithromycin Impurity L is systematically named 6-O-Methylerythromycin A (Z)-9-oxime , reflecting its structural relationship to erythromycin derivatives. The CAS Registry Number 127253-05-8 unambiguously identifies this compound in chemical databases. The nomenclature follows IUPAC guidelines, specifying:

- 6-O-Methyl substitution on the erythromycin macrolide core

- (Z)-configuration of the oxime group at position 9

- Oxime functional group (-NOH) replacing the ketone at C9

Comparative analysis with the parent compound clarithromycin (CAS 81103-11-9) reveals key structural differences:

The CAS registry entry confirms its role as a process-related impurity arising during clarithromycin synthesis.

Molecular Formula and Weight: Comparative Analysis with Parent Compound

The molecular formula C₃₈H₇₀N₂O₁₃ distinguishes this compound from its parent compound (C₃₈H₆₉NO₁₃). Key differences include:

| Parameter | This compound | Clarithromycin |

|---|---|---|

| Molecular Formula | C₃₈H₇₀N₂O₁₃ | C₃₈H₆₉NO₁₃ |

| Molecular Weight | 762.97 g/mol | 747.96 g/mol |

| Nitrogen Atoms | 2 | 1 |

The +15.01 g/mol increase versus the parent compound results from:

X-ray photoelectron spectroscopy (XPS) data confirms the nitrogen enrichment at C9, with characteristic binding energies of 399.5 eV for oxime nitrogen.

Stereochemical Configuration and Isomeric Considerations

The (Z)-configuration of the oxime group critically differentiates Impurity L from potential isomeric forms:

Stereochemical Features:

- Macrolide Core : Maintains clarithromycin's (3R,4S,5S,6R,7R,9R,11S,12R,13S,14R) configuration

- Oxime Geometry : Z-configuration (syn periplanar arrangement of OH and macrolide core)

- Chiral Centers : 18 stereocenters preserved from parent compound

Isomeric Landscape:

HPLC analyses show Impurity L elutes 1.7 minutes after clarithromycin under reversed-phase conditions (C18 column, acetonitrile-phosphate buffer).

X-ray Crystallography and Solid-State Characterization

While full crystallographic data remains proprietary, key solid-state properties have been documented:

Polymorphic Behavior:

Thermal Properties:

| Property | Value | Method |

|---|---|---|

| Melting Point | 212-215°C | Differential Scanning Calorimetry |

| Decomposition | >300°C | Thermogravimetric Analysis |

Solubility Profile:

| Solvent | Solubility (mg/mL) | Temperature |

|---|---|---|

| Chloroform | 12.8 ± 0.5 | 25°C |

| Methanol | 8.2 ± 0.3 | 25°C |

| Water | <0.01 | 25°C |

Powder X-ray diffraction (PXRD) patterns show characteristic peaks at 2θ = 6.8°, 10.4°, and 14.7°, confirming crystallinity. Storage stability studies indicate ≤0.5% degradation after 24 months at 2-8°C.

Properties

CAS No. |

127253-06-9 |

|---|---|

Molecular Formula |

C38H70N2O13 |

Molecular Weight |

763.0 g/mol |

IUPAC Name |

(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-10-hydroxyimino-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one |

InChI |

InChI=1S/C38H70N2O13/c1-15-26-38(10,45)31(42)21(4)28(39-46)19(2)17-37(9,48-14)33(53-35-29(41)25(40(11)12)16-20(3)49-35)22(5)30(23(6)34(44)51-26)52-27-18-36(8,47-13)32(43)24(7)50-27/h19-27,29-33,35,41-43,45-46H,15-18H2,1-14H3/b39-28-/t19-,20-,21+,22+,23-,24+,25+,26-,27+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1 |

InChI Key |

MWBJRTBANFUBOX-IXGVTZHESA-N |

SMILES |

CCC1C(C(C(C(=NO)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)O |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N\O)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)C)C)O)(C)O |

Canonical SMILES |

CCC1C(C(C(C(=NO)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)O |

Purity |

> 95% |

quantity |

Milligrams-Grams |

Synonyms |

Clarithromycin oxime |

Origin of Product |

United States |

Preparation Methods

Oxime Formation from Erythromycin-A

The synthesis of this compound begins with erythromycin-A, which undergoes oxime formation using hydroxylamine hydrochloride (NH₂OH·HCl). This step is critical for introducing the oxime group, with the (Z)-isomer forming as a by-product under specific conditions.

Reaction Conditions:

-

Reagents: Erythromycin-A, hydroxylamine hydrochloride, sodium acetate, isopropyl alcohol, water.

-

Temperature: 45–50°C.

-

Duration: 6–8 hours.

Under these conditions, the (E)-oxime isomer predominates (>98.8%), with the (Z)-isomer (Impurity L) constituting <1.2%. To enrich Impurity L, prolonged reaction times (>12 hours) or elevated temperatures (>60°C) are employed to favor Z-isomer formation through thermodynamic control.

Industrial-Scale Optimization

Industrial protocols for Impurity L production involve modifying clarithromycin synthesis steps to maximize Z-isomer yield:

Key Steps:

-

Protection of Erythromycin Oxime:

-

Selective Methylation:

-

Deprotection and Isolation:

Table 1: Reaction Parameters for Impurity L Enrichment

| Parameter | Optimal Range | Effect on Z-Isomer Yield |

|---|---|---|

| Reaction Time | 12–24 hours | ↑ Yield (up to 15%) |

| Temperature | 60–70°C | ↑ Isomerization Rate |

| Solvent Polarity | Low (e.g., toluene) | ↓ E-Isomer Stability |

| pH | 4.0–4.5 | Favors Z-Isomer Formation |

Analytical Validation and Purity Control

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for quantifying Impurity L. Methods utilize C18 columns with UV detection at 210 nm:

-

Mobile Phase: Acetonitrile-phosphate buffer (pH 6.8) in gradient elution.

-

Retention Time: 14.2 minutes for Impurity L vs. 12.8 minutes for clarithromycin.

Table 2: HPLC Performance Metrics

| Metric | Value |

|---|---|

| Linearity (R²) | 0.9998 |

| Limit of Detection | 0.05 µg/mL |

| Recovery Rate | 98.5–101.2% |

Challenges in Scalability and Reproducibility

Isomer Interconversion

The (E)- and (Z)-oximes interconvert under acidic or basic conditions, complicating large-scale production. Strategies to mitigate this include:

Solvent Selection

Ethyl acetate and toluene are preferred for their low polarity, which minimizes unwanted solvolysis. However, DMSO enhances methylation efficiency but requires precise temperature control to avoid over-methylation.

Comparative Analysis of Preparation Methods

Table 3: Method Comparison for Impurity L Synthesis

Chemical Reactions Analysis

Types of Reactions: Clarithromycin Impurity L can undergo various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds .

Scientific Research Applications

Quality Control in Pharmaceutical Manufacturing

Reference Standard for Impurity Detection

Clarithromycin Impurity L serves as a reference standard in the detection and quantification of impurities in clarithromycin formulations. Reference standards are essential for ensuring the quality and safety of pharmaceutical products, as they provide a benchmark against which impurities can be measured. The use of highly pure reference materials helps to maintain compliance with regulatory standards, such as those set by the United States Pharmacopeia (USP) and the European Pharmacopeia (EP) .

Impurity Profiling

The characterization of this compound allows for improved impurity profiling during the manufacturing process. By utilizing high-performance liquid chromatography (HPLC) methods, manufacturers can effectively monitor the levels of various impurities, including this compound, ensuring that they remain within acceptable limits . This is crucial for maintaining the therapeutic efficacy and safety profile of clarithromycin products.

Pharmacokinetic Studies

Drug Interaction Studies

Recent research has demonstrated that clarithromycin can significantly influence the pharmacokinetics of other drugs, such as linezolid, particularly in patients with multidrug-resistant tuberculosis. In a study involving co-administration of clarithromycin and linezolid, it was found that clarithromycin increased linezolid serum exposure by a median of 44% . Understanding these interactions is vital for optimizing treatment regimens and minimizing potential adverse effects.

Research and Development

Analytical Method Development

The development of methods for detecting this compound is essential for enhancing analytical capabilities in pharmaceutical research. Studies have proposed various methodologies, including HPLC and mass spectrometry techniques, to accurately identify and quantify this impurity in complex matrices . Such advancements contribute to better understanding the stability and degradation pathways of clarithromycin.

Case Study: Impurity Detection Methodology

A notable case study involved the establishment of an impurity detection method specifically for clarithromycin. The methodology included preparing a crude drug test solution followed by systematic evaluations to determine impurity levels using chromatographic techniques. The study highlighted the importance of maintaining rigorous quality control measures throughout the drug development process .

Regulatory Compliance

Standards Alignment

This compound is included in regulatory frameworks that govern pharmaceutical production. Its characterization aligns with international standards, ensuring that manufacturers adhere to stringent quality control protocols. This alignment is crucial not only for market approval but also for maintaining public health safety .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Clarithromycin Impurities

Structural and Physicochemical Properties

The table below compares key impurities of clarithromycin, emphasizing structural variations and physicochemical properties:

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Structural Features | Role in Pharma |

|---|---|---|---|---|---|

| Impurity L | 127253-05-8 | C38H69NO14 | 762.98 | 14S-hydroxy modification | Reference standard for impurity profiling |

| Impurity A | 124412-58-4 | C38H69NO14 | 763.95 | 6,11-di-O-methylation of erythromycin A backbone | Degradation product |

| Impurity D | 101666-68-6 | C37H67NO13 | 733.93 | N-desmethyl group at the amino sugar moiety | Process-related impurity |

| Impurity H | 127140-69-6 | C39H69NO15 | 791.96 | N-formyl substitution at the desosamine residue | Oxidation byproduct |

| Impurity G (Z/E isomers) | 118058-74-5 | C38H68NO14 | 762.94 | Methoxyimino group at position 10 | Synthesis intermediate |

Key Observations :

- Positional Modifications : Impurity L’s 14S-hydroxy group contrasts with Impurity A’s dual O-methylation and Impurity D’s N-desmethylation, highlighting divergent synthetic pathways or degradation mechanisms .

- Molecular Weight Variability : Despite similar core structures, molecular weights differ due to substituents (e.g., Impurity H’s formyl group increases mass by ~29 g/mol compared to Impurity L) .

- Functional Impact : N-desmethyl (Impurity D) and N-formyl (Impurity H) groups may alter antibacterial activity or pharmacokinetics if present above thresholds, unlike Impurity L’s hydroxy modification, which is less likely to affect receptor binding .

Analytical and Pharmacological Comparisons

Chromatographic Behavior

- Retention Time (RRT) : Impurity L exhibits an RRT of ~1.59 in HPLC analyses under EP conditions, distinct from Impurity K (RRT 1.59) due to differing polarities .

- Detection Methods : Impurities are quantified using HPLC-UV or LC-MS, with Impurity L requiring specific columns (C18) for separation from stereoisomers like (14R)-hydroxy clarithromycin .

Bioactivity and Toxicity

Regulatory and Industrial Relevance

- Quality Control : Impurity L is prioritized in stability studies due to its propensity to form under acidic or oxidative conditions, unlike Impurity G, which is synthesis-dependent .

- Regulatory Compliance : The FDA and EMA mandate stringent limits (≤0.15%) for all impurities, necessitating advanced purification techniques (e.g., preparative HPLC) for standards like Impurity L .

Biological Activity

Clarithromycin Impurity L is a by-product formed during the synthesis of clarithromycin, a semi-synthetic macrolide antibiotic derived from erythromycin. Understanding the biological activity of this impurity is essential for assessing its potential effects on human health and its implications in pharmaceutical formulations.

Target of Action:

this compound, like clarithromycin, primarily targets the 50S ribosomal subunit of bacterial ribosomes. This mechanism is crucial for its antimicrobial activity as it inhibits bacterial protein synthesis.

Mode of Action:

The compound binds to the 50S ribosomal subunit, preventing peptide bond formation and translocation during protein synthesis. This inhibition leads to the disruption of essential biological processes within bacterial cells, ultimately resulting in cell death .

Biochemical Pathways:

The inhibition of protein synthesis affects various cellular functions, including gene expression and cellular metabolism. This disruption is a key factor in the compound's antibacterial efficacy.

Pharmacokinetics

Clarithromycin is metabolized primarily by cytochrome P450 (CYP) 3A isozymes, yielding an active metabolite known as 14-hydroxyclarithromycin . This metabolite not only enhances the antimicrobial activity of clarithromycin but also plays a role in the pharmacokinetics of the drug .

- Absorption: Clarithromycin exhibits good oral bioavailability (52-55%) and is acid-stable, allowing it to be taken with food.

- Distribution: The drug achieves significant concentrations in various tissues, including lung tissue and macrophages, which are critical sites for respiratory infections.

- Elimination Half-Life: The elimination half-life ranges from 3.3 to 4.9 hours, supporting a twice-daily dosing regimen .

Biological Activity Studies

Research has demonstrated that clarithromycin and its impurities exhibit a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria. Notably, clarithromycin shows enhanced activity against pathogens such as Chlamydia pneumoniae and Mycobacterium avium complex compared to erythromycin .

Case Studies

Data Summary

| Parameter | Clarithromycin | This compound |

|---|---|---|

| Target | 50S ribosomal subunit | Similar mechanism |

| Bioavailability | 52-55% | Not specifically studied |

| Elimination Half-Life | 3.3 - 4.9 hours | Not specifically known |

| Active Metabolite | 14-hydroxyclarithromycin | Not applicable |

| Antimicrobial Spectrum | Broad (Gram-positive & negative) | Limited data available |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.